molecular formula C17H19NO4S B1519607 ((2,5-Dimethylphenyl)sulfonyl)phenylalanine CAS No. 1449133-74-7

((2,5-Dimethylphenyl)sulfonyl)phenylalanine

Cat. No. B1519607
CAS RN: 1449133-74-7
M. Wt: 333.4 g/mol
InChI Key: NNJFSJIEQPWNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2,5-Dimethylphenyl)sulfonyl)phenylalanine is a chemical compound with the CAS Number: 1449133-74-7 . It has a molecular weight of 333.41 and is typically in solid form .


Molecular Structure Analysis

The IUPAC name for this compound is N-[(2,5-dimethylphenyl)sulfonyl]phenylalanine . The InChI code for this compound is 1S/C17H19NO4S/c1-12-8-9-13(2)16(10-12)23(21,22)18-15(17(19)20)11-14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20) .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 333.41 and a molecular formula of C17H19NO4S .

Scientific Research Applications

Fluorescent Probes Development

A derivative related to “((2,5-Dimethylphenyl)sulfonyl)phenylalanine” has been used in the development of new fluorescent solvatochromic dyes. These compounds, embodying dimethylamino and sulfonyl groups, demonstrate strong solvent-dependent fluorescence due to an intramolecular charge transfer. Such properties make them suitable for creating ultrasensitive fluorescent molecular probes, which can significantly contribute to the study of various biological events and processes, offering a high degree of sensitivity and specificity in fluorescence-based assays (Diwu et al., 1997).

HIV Protease Inhibitors Synthesis

Research involving a sulfone derivative obtained from L-phenylalanine, which shares structural similarities with “this compound”, led to the synthesis of novel intermediates useful in the development of HIV protease inhibitors. These compounds, through various chemical reactions, yielded C2-symmetric and pseudo-C2-symmetric diamino-epoxides, dideoxy derivatives, diols, and deoxy diols, showcasing the potential of such sulfone derivatives in medicinal chemistry for creating potent therapeutic agents (Gurjar et al., 1997).

Photocrosslinking in Proteomics

A related research effort introduced photocrosslinking amino acids, like p-benzoyl-l-phenylalanine, into proteins in Escherichia coli. This methodology enables the in vivo incorporation of unnatural amino acids into proteins, facilitating the study of protein interactions both in vitro and in vivo. Such advances are crucial for elucidating protein function, interactions, and the complex dynamics within biological systems, offering a versatile tool in proteomics and molecular biology research (Chin et al., 2002).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-8-9-13(2)16(10-12)23(21,22)18-15(17(19)20)11-14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJFSJIEQPWNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((2,5-Dimethylphenyl)sulfonyl)phenylalanine
Reactant of Route 2
Reactant of Route 2
((2,5-Dimethylphenyl)sulfonyl)phenylalanine
Reactant of Route 3
Reactant of Route 3
((2,5-Dimethylphenyl)sulfonyl)phenylalanine
Reactant of Route 4
Reactant of Route 4
((2,5-Dimethylphenyl)sulfonyl)phenylalanine
Reactant of Route 5
Reactant of Route 5
((2,5-Dimethylphenyl)sulfonyl)phenylalanine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
((2,5-Dimethylphenyl)sulfonyl)phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.